c1cnc(c2c1CCN2)Cl
. 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in various fields of chemistry and biology. This compound serves as a crucial building block for synthesizing more complex molecules and has shown potential in medicinal chemistry due to its biological activities. The unique structure of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine allows it to interact with specific biological targets, making it valuable for research and application in pharmaceuticals and agrochemicals.
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is classified under pyrrolopyridine derivatives. It is synthesized through various chemical processes and is recognized for its potential applications in biological research, particularly in enzyme inhibition and receptor binding studies. The compound's classification reflects its structural characteristics, which include a pyrrole ring fused to a pyridine ring, along with a chlorine substituent that enhances its reactivity and interaction with biological systems .
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes:
Industrial production may employ optimized multi-step synthesis routes utilizing high-pressure reactors or continuous flow systems to enhance yield and consistency. Reaction conditions such as temperature, pressure, and solvent choice are critical for successful synthesis .
The molecular structure of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can be described as follows:
The molecular formula is , with a molecular weight of approximately 169.61 g/mol. The compound's structural characteristics contribute to its reactivity and biological activity .
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can undergo several chemical reactions:
Common reagents used in these reactions include:
The major products formed depend on the specific reagents and conditions employed during the reactions .
The mechanism of action for 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Such mechanisms are essential for understanding the compound's potential therapeutic applications in treating diseases associated with enzyme dysregulation .
Relevant data regarding these properties can be critical for both laboratory applications and industrial formulations .
7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific uses:
The molecular architecture of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (C₇H₇ClN₂, MW 154.60 g/mol) features a bicyclic system with defined structural attributes:
Table 1: Key Molecular Properties of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Property | Value/Characteristic |
---|---|
Molecular Formula | C₇H₇ClN₂ |
Molecular Weight | 154.60 g/mol |
Hydrogen Bond Donors | 1 (N-H group) |
Hydrogen Bond Acceptors | 2 (pyrrolic and pyridinic nitrogens) |
Stereoelectronic Effects | Chlorine-induced σ-hole for halogen bonding |
Tautomeric Potential | Fixed by saturation; no prototropy |
These features enable versatile chemical transformations:
Pyrrolopyridine scaffolds have evolved from natural product inspirations to synthetic therapeutic agents:
Table 2: Milestones in Pyrrolopyridine-Based Drug Discovery
Era | Key Development | Therapeutic Area |
---|---|---|
1970s–1980s | Isolation of neuroactive pyrroloquinoline alkaloids | Neuroscience |
2000–2010 | Pyrrolopyridine-based kinase inhibitors (e.g., FGFR1–3) | Oncology |
2010–Present | GPR119 agonists for diabetes; c-Met inhibitors | Metabolic disorders, Oncology |
Recent innovations include hybrid molecules like pyrrolo[2,3-b]pyridine–naphthyridinone conjugates (e.g., compound 32), which exhibited dual c-Met/Flt-3 inhibition (IC₅₀ = 1.92/1.16 nM), underscoring the scaffold's adaptability in polypharmacology [3].
Pyrrolopyridine isomers exhibit critical pharmacological differences governed by nitrogen positioning:
Table 3: Isomeric Variations in Pyrrolopyridine Systems
Isomer | Nitrogen Positions | Bioactivity Example |
---|---|---|
Pyrrolo[3,2-b]pyridine | N1 (pyridine), H-N3 (pyrrole) | Kinase inhibition; receptor modulation |
Pyrrolo[2,3-b]pyridine | N1 (pyrrole), N3 (pyridine) | FGFR inhibition (e.g., compound 4h) |
Pyrrolo[3,4-c]pyridine | Two pyridine nitrogens | Aldose reductase/GPR119 modulation |
Pyrrolo[1,2-a]quinoline | Fused benzene ring | Tubulin polymerization inhibition |
Regioisomeric differences profoundly impact target selectivity: For instance, pyrrolo[2,3-b]pyridines preferentially bind kinase ATP pockets via hinge region interactions, whereas pyrrolo[3,4-c]pyridines adopt conformations suitable for enzymatic active sites like aldose reductase [1] [4]. This underlines the critical role of precise isomer identification in rational drug design.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1